3-Bromo-6-chloro-4-nitro-1H-indazole

Catalog No.
S700587
CAS No.
885519-92-6
M.F
C7H3BrClN3O2
M. Wt
276.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-chloro-4-nitro-1H-indazole

CAS Number

885519-92-6

Product Name

3-Bromo-6-chloro-4-nitro-1H-indazole

IUPAC Name

3-bromo-6-chloro-4-nitro-2H-indazole

Molecular Formula

C7H3BrClN3O2

Molecular Weight

276.47 g/mol

InChI

InChI=1S/C7H3BrClN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11)

InChI Key

HMTZZHGVKDVBPI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])Cl

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])Cl

This scarcity of information could be due to several reasons:

  • The compound may be relatively new or under development, and research findings are not yet widely published.
  • Research on this specific compound may not have yielded significant or publishable results.
  • The research may be proprietary and not publicly available.

Further Exploration:

While specific details about the research applications of 3-Bromo-6-chloro-4-nitro-1H-indazole are unavailable, it can be helpful to explore broader contexts to gain insights:

  • Indazole Derivatives: Research on other indazole derivatives, particularly those with similar functional groups, may offer clues about potential applications of 3-Bromo-6-chloro-4-nitro-1H-indazole. For instance, some indazole derivatives exhibit anti-microbial, anti-cancer, and anti-inflammatory properties ().
  • Chemical modifications: Studying how alterations to the chemical structure of 3-Bromo-6-chloro-4-nitro-1H-indazole affect its properties can provide hints about potential applications. This analysis can be based on established knowledge of similar compounds and their functionalities.

3-Bromo-6-chloro-4-nitro-1H-indazole is a heterocyclic compound with the molecular formula C7H3BrClN3O2C_7H_3BrClN_3O_2 and a molar mass of approximately 276.47 g/mol. It belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure. The compound features three distinct substituents: bromine, chlorine, and nitro groups, which contribute to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

  • Substitution Reactions: The bromine and chlorine atoms can be replaced with other functional groups using appropriate nucleophiles under specific conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
  • Oxidation Reactions: The compound can be oxidized to form various derivatives, utilizing strong oxidizing agents like potassium permanganate or chromium trioxide.

This compound exhibits significant biological activity, particularly in the context of cancer research. It has been shown to interact with various enzymes, including kinases, leading to inhibition of their activity. Such interactions can disrupt cellular signaling pathways and metabolic processes, ultimately affecting cell proliferation and survival. In certain cancer cell lines, 3-Bromo-6-chloro-4-nitro-1H-indazole has demonstrated the ability to inhibit cell cycle progression, making it a candidate for further investigation as a therapeutic agent.

The synthesis of 3-Bromo-6-chloro-4-nitro-1H-indazole typically involves the following steps:

  • Bromination and Chlorination: Indazole is first subjected to bromination and chlorination to yield 3-Bromo-6-chloro-1H-indazole.
  • Nitration: The resulting compound is then nitrated using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group .
  • Industrial Production: For larger-scale synthesis, similar methods are employed but optimized for efficiency and yield, often utilizing continuous flow reactors.

3-Bromo-6-chloro-4-nitro-1H-indazole has diverse applications across several fields:

  • Medicinal Chemistry: It serves as an intermediate in the development of pharmaceuticals targeting various diseases, particularly cancers.
  • Organic Synthesis: The compound is valuable for synthesizing more complex organic molecules due to its unique functional groups.
  • Biological Research: It is used in studies involving enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Research indicates that 3-Bromo-6-chloro-4-nitro-1H-indazole interacts with specific molecular targets within cells. Its nitro group can be reduced to form reactive intermediates that engage with cellular components, influencing biochemical pathways associated with disease processes. This interaction profile highlights its potential as a lead compound in drug discovery efforts aimed at modulating enzyme activity and cellular signaling pathways.

Several compounds share structural similarities with 3-Bromo-6-chloro-4-nitro-1H-indazole:

Compound NameCAS NumberDescription
3-Bromo-6-chloro-1H-indazole885519-92-6Lacks the nitro group; less reactive in certain reactions.
4-Bromo-6-chloro-1H-indazole885518-46-7Similar structure but different substitution pattern.
6-Bromo-4-nitro-1H-indazole885518-54-7Contains different substituents affecting reactivity.
6-Bromo-3-chloro-4-nitro-1H-indazole885519-40-4Another derivative with distinct biological activities.

The uniqueness of 3-Bromo-6-chloro-4-nitro-1H-indazole lies in its combination of halogen and nitro substituents, which confer distinct reactivity profiles and potential for diverse applications in research and development .

XLogP3

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Wikipedia

3-Bromo-6-chloro-4-nitro-2H-indazole

Dates

Modify: 2023-08-15

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